molecular formula C6H15NO4S2 B12974146 Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate

Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate

Cat. No.: B12974146
M. Wt: 229.3 g/mol
InChI Key: QIUGHIRDQFEEAR-UHFFFAOYSA-N
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Description

Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is a chemical compound with a unique structure that includes a thiopyran ring

Properties

Molecular Formula

C6H15NO4S2

Molecular Weight

229.3 g/mol

IUPAC Name

methanesulfonic acid;1-oxothian-4-amine

InChI

InChI=1S/C5H11NOS.CH4O3S/c6-5-1-3-8(7)4-2-5;1-5(2,3)4/h5H,1-4,6H2;1H3,(H,2,3,4)

InChI Key

QIUGHIRDQFEEAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CS(=O)CCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves several steps. One efficient method includes the oxidation of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone, which provides steric control and high selectivity for the trans sulfoxide . This trans sulfoxide can then be converted to the desired compound through further reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfoxide and sulfone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action for Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing various biological processes. It may also interact with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is unique due to its specific trans configuration and the presence of both an amino group and a sulfoxide group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

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